

Comparing the fragmentation patterns of indanone isomers in mass spectrometry

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Compound of Interest

Compound Name: 2-Ethyl-1-indanone

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Distinguishing Indanone Isomers: A Mass Spectrometry Fragmentation Guide

For researchers, scientists, and drug development professionals, the precise structural elucidation of isomeric compounds is a critical challenge. Indanone and its isomers are prevalent structural motifs in pharmacologically active molecules. This guide provides a detailed comparison of the mass spectrometric fragmentation patterns of 1-indanone and 2-indanone, offering key diagnostic data for their differentiation.

This comparison guide presents experimental data from electron ionization mass spectrometry (EI-MS) to highlight the distinct fragmentation pathways of 1-indanone and 2-indanone. The quantitative data is summarized in a clear tabular format, and a detailed experimental protocol is provided to ensure reproducibility. A logical workflow for the analysis is also presented using a Graphviz diagram.

Key Fragmentation Differentiators at a Glance

The primary structural difference between 1-indanone and 2-indanone lies in the position of the carbonyl group within the five-membered ring. This isomeric variation leads to distinct fragmentation patterns under electron ionization, providing a reliable method for their differentiation.

Upon electron ionization, 1-indanone characteristically undergoes a retro-Diels-Alder-like fragmentation, initiated by the loss of a neutral carbon monoxide (CO) molecule, followed by the elimination of ethylene (C_2H_4). In contrast, the principal fragmentation pathway for 2-indanone involves the loss of a formaldehyde (CH_2O) radical. These distinct fragmentation mechanisms result in a unique set of fragment ions for each isomer, allowing for their unambiguous identification.

Comparative Fragmentation Data

The following table summarizes the key fragment ions and their relative abundances observed in the electron ionization mass spectra of 1-indanone and 2-indanone.

Isomer	Key Fragment Ions		
	Molecular Ion (M^+) [m/z]	[m/z] and their Proposed Structures	Relative Abundance (%)
1-Indanone	132	104 ($[M-CO]^+$)	100
103 ($[M-CO-H]^+$)	73.47		
78 ($[C_6H_6]^+$)	24.4		
51 ($[C_4H_3]^+$)	25.6		
2-Indanone	132	104 ($[M-CH_2O]^+$)	99.99
103 ($[M-CH_2O-H]^+$)	32.73		
78 ($[C_6H_6]^+$)	27.70		
77 ($[C_6H_5]^+$)	15.30		

Experimental Protocol

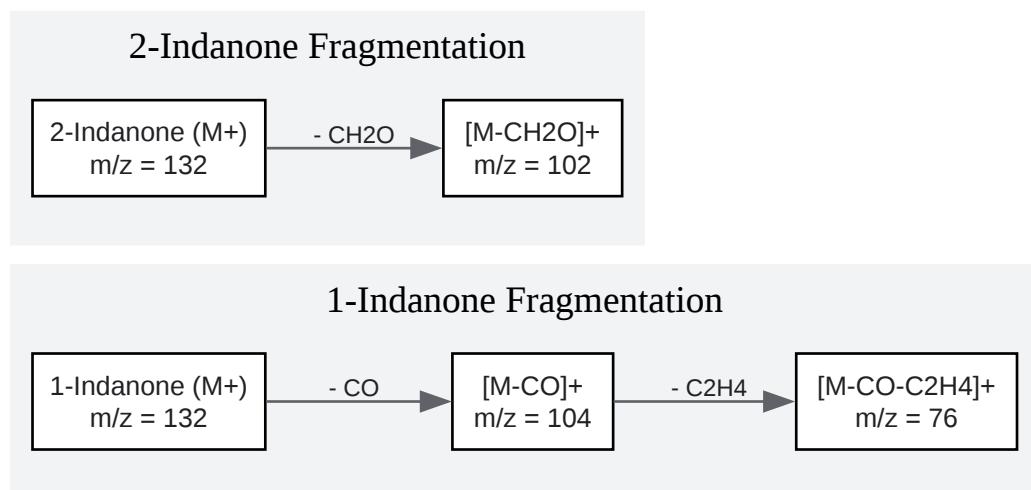
Mass Spectrometry Analysis:

- Sample Introduction: Samples of 1-indanone and 2-indanone were introduced into the mass spectrometer via a gas chromatograph (GC) to ensure sample purity and separation.

- Ionization: Electron Ionization (EI) was performed at a standard energy of 70 eV.[1][2]
- Mass Analyzer: A time-of-flight (TOF) or quadrupole mass analyzer was used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: Mass spectra were recorded over a mass range of m/z 40-200.
- Data Analysis: The molecular ion peak and the major fragment ions were identified. The relative abundances of the key fragment ions were calculated with respect to the base peak (the most intense peak in the spectrum).

Fragmentation Workflow

The following diagram illustrates the distinct fragmentation pathways of 1-indanone and 2-indanone upon electron ionization.



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References

- 1. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Indanone | C9H8O | CID 11983 - PubChem [pubchem.ncbi.nlm.nih.gov]
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